molecular formula C14H14O B1618669 1-Methyl-2-(2-methylphenoxy)benzene CAS No. 4731-34-4

1-Methyl-2-(2-methylphenoxy)benzene

Cat. No.: B1618669
CAS No.: 4731-34-4
M. Wt: 198.26 g/mol
InChI Key: CYXMOAZSOPXQOD-UHFFFAOYSA-N
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Description

Di-o-tolyl ether, also known as Ditolyl ether, is a chemical compound used to form conformationally chiral molecules in the solid state . It has a European Community (EC) number of 248-948-6 and a Chemical Abstract Service (CAS) number of 28299-41-4 .


Synthesis Analysis

Tolyl groups, which are functional groups related to toluene, are commonly found in the structure of diverse chemical compounds. The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

The molecular structure of Di-o-tolyl ether is based on structures generated from substance identification information from all ECHA databases . The molecular formula of Di-o-tolyl ether is C14H14O .


Chemical Reactions Analysis

Ethers, including Di-o-tolyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical and Chemical Properties Analysis

Ethers are colorless, pleasant smelling, volatile liquids with a typical ether smell . They have a strong C-O stretch between 1000 and 1300 1/cm . Ethers containing up to 3 carbon atoms are soluble in water, due to their hydrogen bond formation with water molecules .

Scientific Research Applications

1. Diesel Engine Operational and Environmental Behavior

Research conducted by Zannis et al. (2019) explored the impact of glycol ethers, including di-o-tolyl ether, on diesel engine performance. The study showed that the addition of glycol ethers to diesel fuel improved engine efficiency and reduced emissions, particularly soot and nitrogen oxides. This suggests di-o-tolyl ether's potential as a diesel fuel additive for environmental benefits. (Zannis, Papagiannakis, Pariotis, & Kourampas, 2019)

2. Formation of Tetranuclear Compounds

A study by Koten, Jastrzebski, and Noltes (1977) investigated di-4-tolyl-copperlithium and -goldlithium compounds, demonstrating the stability and unique chemical structure of these compounds. This research provides insights into the use of di-o-tolyl ether derivatives in forming stable tetranuclear species, which could have applications in materials science and organometallic chemistry. (Koten, Jastrzebski, & Noltes, 1977)

3. Etherification in Biofuel Production

Frusteri et al. (2009) explored the etherification of glycerol with tert-butyl alcohol in the presence of silica-supported acid catalysts. The study highlighted the role of di-substituted ethers, including di-o-tolyl ether, in the production of oxygenated additives for diesel fuel, indicating its potential in biofuel enhancement. (Frusteri, Arena, Bonura, Cannilla, Spadaro, & Blasi, 2009)

4. Application in Lithium Ion Batteries

Hu and Song (2017) reviewed the role of ethers, including di-o-tolyl ether, in improving the electrochemical properties of lithium-ion batteries. They noted that ethers are used as electrolytes, additives, and other components in battery technology, highlighting the versatility and importance of di-o-tolyl ether in this field. (Hu & Song, 2017)

5. Environmental Impact of Oxygenated Diesel Fuels

Zannis and Hountalas (2004) examined the effect of oxygenated diesel fuels, including those with di-o-tolyl ether, on engine performance and emissions. Their findings suggest that di-o-tolyl ether can enhance combustion efficiency and reduce pollutants in diesel engines. (Zannis & Hountalas, 2004)

Mechanism of Action

The oxidation mechanisms of peroxidizable compounds like ethers are complex. Two main reaction channels open in solution are the direct decomposition (β-scission) of DEE radical issued of the initiation step and the isomerization of the peroxy radical formed upon oxygen attack .

Safety and Hazards

Di-o-tolyl ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Di-o-tolyl ether is used to form conformationally chiral molecules in the solid state . High conversion (80%) and product selectivity (71%) were reported for the coupling of 1-bromo-3,5-dimethylbenzene and o-cresol with potassium hydroxide to produce o-tolyl-3,5-xylyl ether . This suggests potential future directions for the use of Di-o-tolyl ether in the synthesis of other complex organic compounds.

Properties

IUPAC Name

1-methyl-2-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMOAZSOPXQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892276
Record name Bis(2-methylphenyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4731-34-4, 28299-41-4
Record name 1,1′-Oxybis[2-methylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4731-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-o-tolyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis(methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis[methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methylphenyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ditolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Di-o-tolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 206 μl of o-cresol (2 mmoles) and the iodobenzene with 383 μl of 2-iodotoluene (3 mmoles), the acetonitrile with DMF, and with the nucleophile and the arylation agent being added at the same time as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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